molecular formula C13H21NO4 B15298982 1-({[(Tert-butoxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-2-carboxylic acid

1-({[(Tert-butoxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-2-carboxylic acid

Cat. No.: B15298982
M. Wt: 255.31 g/mol
InChI Key: LIVYSMQHGTXWIH-UHFFFAOYSA-N
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Description

1-({[(Tert-butoxy)carbonyl]amino}methyl)bicyclo[211]hexane-2-carboxylic acid is a compound that features a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[(Tert-butoxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-2-carboxylic acid typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve heating a mixture of the amine to be protected and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-({[(Tert-butoxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Boc deprotection typically yields the free amine, while oxidation and reduction reactions can yield various oxidized or reduced derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-({[(Tert-butoxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group serves as a protecting group for amines, allowing selective reactions to occur without interference from the amine functionality . The bicyclic structure provides rigidity and stability, which can influence the compound’s interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({[(Tert-butoxy)carbonyl]amino}methyl)bicyclo[211]hexane-2-carboxylic acid is unique due to its specific substitution pattern and the presence of the Boc protecting group

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]bicyclo[2.1.1]hexane-2-carboxylic acid

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-13-5-8(6-13)4-9(13)10(15)16/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

LIVYSMQHGTXWIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC(C1)CC2C(=O)O

Origin of Product

United States

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